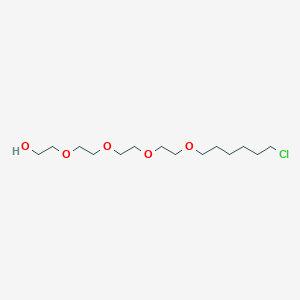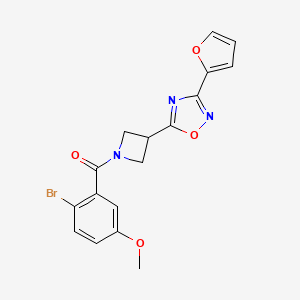
N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-phenylcyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-phenylcyclopropanecarboxamide is a synthetic compound that has garnered attention due to its unique structure and potential applications in various scientific fields. It incorporates a diverse array of functional groups, contributing to its versatility and broad range of reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-phenylcyclopropanecarboxamide typically involves multi-step reactions:
Formation of the pyrazole ring: : This step might involve the reaction of ethyl hydrazine with 1,3-dicarbonyl compounds under acidic or basic conditions to form 1-ethyl-1H-pyrazole.
Construction of the oxadiazole ring: : This can be achieved by cyclizing a diacylhydrazine derivative, often using agents like phosphoryl chloride (POCl3).
Attachment of the cyclopropane moiety: : The phenylcyclopropanecarboxylic acid can be synthesized through cyclopropanation reactions using diazomethane and phenyl acetic acid.
Coupling steps: : Finally, the compound can be assembled by coupling the oxadiazole-pyrazole intermediate with the phenylcyclopropanecarboxylic acid derivative under conditions conducive to forming amide bonds, such as the use of EDCI or DCC as coupling agents.
Industrial Production Methods
The industrial production methods for this compound would focus on optimizing yield and purity:
Scalable batch processes: involving controlled environments for each synthesis step.
Continuous flow systems: could be implemented to ensure constant production and minimize waste.
Purification methods: , such as recrystallization, chromatography, or distillation, would be key to isolating the pure product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation and Reduction: : The compound might undergo oxidative cleavage or reduction reactions, particularly involving the oxadiazole and pyrazole rings.
Substitution: : Nucleophilic and electrophilic substitution reactions can occur, given the presence of reactive nitrogen atoms within the heterocyclic rings.
Cyclization: : Intramolecular cyclization could be a possible transformation under certain conditions.
Common Reagents and Conditions
Oxidation reagents: : Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
Reduction reagents: : Sodium borohydride (NaBH4), Lithium aluminium hydride (LiAlH4).
Substitution reagents: : Halides, sulfonyl chlorides, etc.
Major Products
Oxidative Products: : Cleaved derivatives of the oxadiazole and pyrazole rings.
Reductive Products: : Reduced forms, possibly resulting in open-chain derivatives or altered heterocycles.
Substitution Products: : Variants where specific hydrogen atoms have been replaced by other functional groups.
Applications De Recherche Scientifique
The compound is of interest in several areas:
Chemistry: : Used as a building block for more complex molecules, particularly in the synthesis of heterocyclic compounds.
Biology: : Investigated for its potential as a ligand in biochemical assays.
Medicine: : May serve as a lead compound for drug development, given its unique structural motifs that could interact with biological targets.
Industry: : Utilized in the creation of specialized materials or as a catalyst in certain chemical processes.
Mécanisme D'action
N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-phenylcyclopropanecarboxamide exerts its effects through interactions with molecular targets such as enzymes or receptors. Its mechanism might involve:
Binding to active sites: : The compound's structure allows it to fit into the binding pockets of proteins or enzymes, potentially inhibiting or activating their function.
Pathway Modulation: : It might influence cellular pathways by interacting with signaling molecules or transcription factors, altering gene expression or protein activity.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-phenylcyclopropanecarboxamide stands out due to its multi-functional group architecture.
Similar Compounds
1-Phenyl-2,5-dihydro-1H-pyrazol-3-carboxamide: : Differing mainly in the absence of the oxadiazole ring.
N-phenylcyclopropanecarboxamide: : Lacks the heterocyclic components, focusing on the cyclopropane moiety.
4-ethyl-5-phenyl-1,2,4-oxadiazol-3-carboxamide: : Contains the oxadiazole structure but misses the pyrazole and cyclopropane groups.
Propriétés
IUPAC Name |
N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-1-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-2-23-12-13(10-20-23)16-21-15(25-22-16)11-19-17(24)18(8-9-18)14-6-4-3-5-7-14/h3-7,10,12H,2,8-9,11H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSGYWWYIPECGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(5-Chloro-2-methylphenyl)-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine](/img/structure/B2917151.png)



![2-Amino-2-[3-(2-phenylethyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2917157.png)


![N-{[6-(3-methyl-1H-pyrazol-1-yl)pyridin-3-yl]methyl}prop-2-enamide](/img/structure/B2917164.png)
![6-benzyl-2-((2-chloro-6-fluorobenzyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2917165.png)
![2-ethoxy-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-5-methylbenzene-1-sulfonamide](/img/structure/B2917167.png)

![2-(1,3-dioxoisoindolin-2-yl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2917170.png)
